molecular formula C24H27O4P B103278 Tris(2,5-xylyl) phosphate CAS No. 19074-59-0

Tris(2,5-xylyl) phosphate

Cat. No. B103278
CAS RN: 19074-59-0
M. Wt: 410.4 g/mol
InChI Key: MDHAARLWBHZGIP-UHFFFAOYSA-N
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Description

Tris(2,5-xylyl) phosphate, also known as TXP, is a widely used flame retardant in various industrial applications, including electronics, textiles, and plastics. It is a colorless liquid that is soluble in most organic solvents and has a high boiling point. TXP is a member of the organophosphate family, which is known for its flame-retardant properties. In recent years, there has been an increase in research on the potential health and environmental impacts of TXP.

Scientific Research Applications

Enhanced Cyclability of Lithium-Ion Batteries Tris(2,5-xylyl) phosphate and its derivatives have been explored for enhancing the performance of lithium-ion batteries, particularly in high-voltage applications. For instance, the incorporation of tris(trimethylsilyl) phosphate (TMSP) into electrolytes significantly improves the cycling stability and capacity retention of lithium batteries at high voltages. This is achieved by forming a more stable and conductive surface layer on the electrode, which is crucial for maintaining battery integrity and performance under stressful conditions (Rong et al., 2014).

Degradation and Bioremediation Studies have also identified bacteria capable of degrading chlorinated organophosphorus flame retardants, including derivatives similar to this compound. These compounds, used as flame retardants and plasticizers, have emerged as environmental pollutants. The isolation of bacterial strains that can metabolize these compounds when they are the sole phosphorus source opens pathways for bioremediation techniques to mitigate environmental pollution (Takahashi et al., 2010).

Pollutant Identification and Environmental Safety Research has identified various phosphorus compounds, including tri(2,4-di-tert-butylphenyl) phosphate, in environmental samples such as dust from electronic-waste-recycling facilities, residential dust, and water bodies. These studies highlight the environmental presence and potential health risks associated with these chemicals, emphasizing the need for systematic toxicity assessments and exposure mitigation strategies (Kemsley, 2018).

Human Exposure and Health Risk Assessment The metabolism of phosphate flame retardants, including this compound derivatives, in human liver fractions has been examined. Identifying major metabolites through biotransformation studies provides insights into the bioavailability and toxicity of these compounds in humans, laying the groundwork for future biomonitoring and risk assessment efforts (Van den Eede et al., 2013).

Mechanism of Action

Target of Action

Tris(2,5-xylyl) phosphate is an organic phosphate ester compound . It is widely used in various plastics and rubbers as a plasticizer and flame retardant . The primary targets of this compound are the materials it is added to, such as plastics, rubbers, coatings, textiles, adhesives, and binders .

Mode of Action

The compound works by imparting heat resistance and flame-retardant properties to the materials it is added to . It effectively reduces the flammability of plastics and rubbers, thereby enhancing their flame-retardant grade .

Biochemical Pathways

It is known that the compound is generally prepared through the esterification reaction of 2,5-dimethylphenol and phosphorus oxychloride . The specific steps include reacting 2,5-dimethylphenol with phosphorus oxychloride to produce an intermediate product, which then undergoes dechlorination under alkaline conditions to yield the final product .

Pharmacokinetics

It is known that the compound is a colorless to light yellow solid with good solubility .

Result of Action

The primary result of the action of this compound is the enhancement of the flame-retardant grade of the materials it is added to . It effectively reduces the flammability of these materials, making them safer for use in various applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it may decompose to produce toxic gases under high-temperature conditions . Therefore, it should be kept away from heat sources . During use, good ventilation should be ensured, and inhalation or skin contact should be avoided . If it accidentally contacts the skin or eyes, it should be immediately washed off with plenty of clean water, and medical help should be sought . In the storage and handling process, it should be kept dry and sealed, away from fire sources and oxidants . It must be managed and disposed of in accordance with relevant regulations and safety procedures .

properties

IUPAC Name

tris(2,5-dimethylphenyl) phosphate
Source PubChem
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InChI

InChI=1S/C24H27O4P/c1-16-7-10-19(4)22(13-16)26-29(25,27-23-14-17(2)8-11-20(23)5)28-24-15-18(3)9-12-21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHAARLWBHZGIP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC(=C3)C)C
Source PubChem
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Molecular Formula

C24H27O4P
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DSSTOX Substance ID

DTXSID90940648
Record name Tris(2,5-dimethylphenyl) phosphate
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Molecular Weight

410.4 g/mol
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Physical Description

Solid; [HSDB]
Record name Tris(2,5-xylenyl)phosphate
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Boiling Point

260-265 °C @ 8 mm Hg
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Solubility

Sol in ether, benzene; slightly soluble in ethanol
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Density

1.197 @ 25 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Vapor Pressure

0.00000003 [mmHg]
Record name Tris(2,5-xylenyl)phosphate
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Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Color/Form

Crystals (from crystallization with dilute alcohol)

CAS RN

19074-59-0
Record name Phenol, 2,5-dimethyl-, 1,1′,1′′-phosphate
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Melting Point

79.8 °C
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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